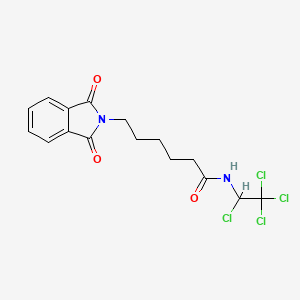

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide

Vue d'ensemble

Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide is a useful research compound. Its molecular formula is C16H16Cl4N2O3 and its molecular weight is 426.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide is a complex organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

The compound's IUPAC name is 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. Its molecular formula is , and it has a molecular weight of 256.29 g/mol. The compound is typically found in a powder form with a purity of 95% .

Anticancer Properties

Recent studies have indicated that compounds containing the isoindole moiety exhibit significant anticancer properties. For instance, the isoindole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that similar compounds led to a reduction in cell viability in breast and prostate cancer models .

The proposed mechanism for the anticancer activity of this class of compounds includes:

- Inhibition of DNA synthesis: Compounds targeting DNA replication processes can hinder cancer cell proliferation.

- Induction of apoptosis: Activation of intrinsic pathways leading to programmed cell death has been observed.

Case Studies

A notable case study involved the evaluation of a related isoindole derivative in a xenograft model of cancer. The study reported a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The compound was administered at varying doses to determine the optimal therapeutic window .

Pharmacological Profile

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Anti-inflammatory | Shows potential in reducing inflammation markers |

Antimicrobial Activity

Preliminary investigations have suggested that this compound may also possess antimicrobial properties. In vitro assays indicated effectiveness against specific bacterial strains, suggesting potential applications in treating infections .

Toxicology and Safety

Safety assessments are crucial for any therapeutic application. Toxicological studies on related compounds have shown variable results depending on dosage and exposure duration. Long-term studies are necessary to establish a comprehensive safety profile for this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Isoindole derivatives have been studied for their antitumor and antimicrobial activities. Research indicates that modifications to the isoindole framework can lead to compounds with enhanced activity against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluating isoindole derivatives demonstrated that certain modifications resulted in increased cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific role of the tetrachloroethyl group in enhancing activity remains an area of ongoing investigation.

Neuropharmacology

Research into the neuropharmacological effects of isoindole compounds has gained traction. Compounds similar to 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide have been explored for their potential to modulate neurotransmitter systems.

Data Table: Neuropharmacological Effects

| Compound | Target | Effect |

|---|---|---|

| Isoindole Derivative A | Serotonin Receptors | Agonist |

| Isoindole Derivative B | Dopamine Receptors | Antagonist |

| Current Compound | Unknown | Under Investigation |

Materials Science

The unique chemical structure may also find applications in materials science. The compound's ability to form stable complexes with metals could be utilized in the development of new catalysts or sensors.

Case Study: Catalytic Applications

Preliminary studies indicate that isoindole derivatives can act as ligands in metal-catalyzed reactions. The incorporation of halogenated groups like tetrachloroethyl may enhance the stability and reactivity of these complexes.

Propriétés

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl4N2O3/c17-15(16(18,19)20)21-12(23)8-2-1-5-9-22-13(24)10-6-3-4-7-11(10)14(22)25/h3-4,6-7,15H,1-2,5,8-9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMLMHJVUZVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.